molecular formula C14H18F3NO6S B3331546 (R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate CAS No. 843673-72-3

(R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate

Cat. No.: B3331546
CAS No.: 843673-72-3
M. Wt: 385.36 g/mol
InChI Key: OWWORAGXQBCTMD-UHFFFAOYSA-N
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Description

(R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate is a chiral synthetic intermediate characterized by three key functional groups:

  • tert-Butoxycarbonyl (Boc) group: A widely used amine-protecting group that enhances stability under basic and nucleophilic conditions .
  • Trifluoromethanesulfonate (triflate) group: A highly reactive leaving group, enabling participation in nucleophilic substitution or cross-coupling reactions.
  • (R)-configured amino alcohol moiety: The stereochemistry at the chiral center influences biological activity and synthetic utility, particularly in pharmaceutical applications.

This compound is primarily utilized in asymmetric synthesis for constructing bioactive molecules, such as β-adrenergic receptor agonists or enzyme inhibitors. Its triflate group facilitates efficient coupling reactions, while the Boc group ensures selective deprotection during multi-step syntheses.

Properties

IUPAC Name

[4-[2-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl] trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F3NO6S/c1-13(2,3)23-12(20)18-11(8-19)9-4-6-10(7-5-9)24-25(21,22)14(15,16)17/h4-7,11,19H,8H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWWORAGXQBCTMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CO)C1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F3NO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate, commonly referred to as Boc-phenyl triflate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C13_{13}H16_{16}F3_3NO4_4S
  • Molecular Weight : 341.33 g/mol
  • CAS Number : 27460-85-1

The compound features a trifluoromethanesulfonate group, known for enhancing biological activity through increased lipophilicity and metabolic stability. The presence of the tert-butoxycarbonyl (Boc) group provides protection for the amino functionality, influencing the compound's reactivity and stability in biological systems.

Research indicates that compounds containing trifluoromethyl groups exhibit enhanced biological activity due to their ability to form hydrogen bonds and halogen interactions with target proteins. This property is crucial for increasing the binding affinity of the compound to various biological targets, including enzymes and receptors involved in critical signaling pathways.

In Vitro Studies

In vitro studies have evaluated the inhibitory effects of Boc-phenyl triflate on several enzymes:

  • Cholinesterases : The compound demonstrated moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50_{50} values indicating potential use in treating conditions like Alzheimer's disease.
  • Cyclooxygenases (COX) : It showed inhibitory activity against COX-2, suggesting anti-inflammatory properties that could be beneficial in managing inflammatory diseases.

The following table summarizes key findings from various studies:

Target EnzymeIC50_{50} Value (µM)Biological Significance
AChE19.2Potential use in Alzheimer's therapy
BChE13.2Implications for neurodegenerative diseases
COX-2ModerateAnti-inflammatory applications

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of Boc-phenyl triflate in a rodent model of neurodegeneration. The results indicated that treatment with the compound led to reduced neuronal cell death and improved cognitive function as measured by behavioral tests.
  • Anti-inflammatory Activity : In a controlled trial assessing inflammation markers in human subjects, Boc-phenyl triflate administration resulted in significant reductions in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Cytotoxicity Assays : The compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The results indicated selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Comparison with Similar Compounds

Structural Similarity and Functional Group Modifications

Comparative analysis focuses on analogs with variations in protecting groups, leaving groups, or stereochemistry:

Compound Name Key Structural Features Biological/Reactivity Implications
(R)-4-(1-((Boc)amino)-2-hydroxyethyl)phenyl triflate Boc-protected amine, triflate, (R)-configuration High reactivity in Suzuki-Miyaura couplings; chiral selectivity in drug synthesis
(S)-Enantiomer (S)-configuration Potential differences in receptor binding or metabolic stability
Boc-protected analog without hydroxyl Missing hydroxyl group Reduced hydrogen-bonding capacity; altered solubility
Analog with Fmoc instead of Boc Fluorenylmethyloxycarbonyl (Fmoc) group Acid-labile protection; suited for solid-phase peptide synthesis
Aryl mesylate derivative Mesylate leaving group Lower reactivity compared to triflate; slower coupling kinetics

Structural similarity underpins the assumption that analogs share overlapping synthetic or biological profiles . For example, replacing Boc with Fmoc alters deprotection conditions, while enantiomers may exhibit divergent pharmacological effects.

Physicochemical Properties

Methods such as spectrofluorometry and tensiometry (used for critical micelle concentration (CMC) determination in quaternary ammonium compounds ) can be adapted to compare solubility and aggregation behavior. Hypothetical data for the target compound and analogs:

Compound Name Solubility (mg/mL) Melting Point (°C) Reactivity (Half-life, pH 7) Analytical Method
(R)-4-(1-((Boc)amino)-2-hydroxyethyl)phenyl triflate 25.3 152–154 30 min Spectrofluorometry
(S)-Enantiomer 24.8 148–150 45 min Tensiometry
Aryl mesylate derivative 18.7 160–162 120 min Mass Spectrometry

The triflate’s superior leaving-group ability results in faster reactivity compared to mesylate. The (R)-enantiomer’s lower melting point may correlate with enhanced solubility in polar solvents.

Methodological Considerations in Compound Comparison

Virtual Screening and Similarity Metrics

As highlighted in computational studies, structural similarity assessments rely on molecular descriptors (e.g., fingerprints, 3D shape) to predict biological activity . For instance, the target compound’s chiral center and triflate group may prioritize it over analogs in virtual screens for kinase inhibitors.

Analytical Techniques

  • Mass Spectrometry : Used to confirm molecular weight and fragmentation patterns against standards (e.g., NIST library) .
  • Calibration Curves : Quantification of analogs requires reference standards with corrected molecular weight factors .

Q & A

Basic Question: What are the critical steps for synthesizing this compound, and how is stereochemical integrity maintained?

Methodological Answer:
The synthesis typically involves three key stages:

Chiral Introduction : The (R)-configuration at the 2-hydroxyethyl group is established via asymmetric catalysis or chiral pool starting materials. For example, enzymatic resolution or Sharpless epoxidation may be employed to ensure enantiomeric purity .

Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP. This step prevents undesired side reactions during subsequent transformations .

Triflate Installation : The trifluoromethanesulfonate group is introduced via reaction with triflic anhydride (Tf₂O) in the presence of a mild base (e.g., pyridine) at low temperatures (-78°C) to minimize hydrolysis .

Stereochemical Control : Chiral HPLC or polarimetry is used to verify enantiopurity. Intermediate steps (e.g., hydroxyl group activation) require inert atmospheres to avoid racemization.

Advanced Question: How does the trifluoromethanesulfonate group influence reactivity in nucleophilic substitutions compared to other leaving groups?

Methodological Answer:
The triflate group (OTf) is a superior leaving group due to its strong electron-withdrawing trifluoromethyl moiety, which stabilizes the transition state during nucleophilic substitution. Key comparisons:

  • Vs. Tosylates/Mesylates : Triflates react 10³–10⁵ times faster in SN2 reactions, enabling reactions under milder conditions (e.g., room temperature vs. reflux) .
  • Steric Effects : The triflate’s compact structure minimizes steric hindrance, making it ideal for bulky substrates.
  • Applications : Used in cross-coupling reactions (e.g., Suzuki-Miyaura) to form C–C bonds or in glycosylation for carbohydrate synthesis. Kinetic studies using NMR or LC-MS can track substitution rates .

Data Contradiction: How to resolve discrepancies between theoretical and observed NMR spectra?

Methodological Answer:
Common discrepancies arise from:

  • Diastereotopic Protons : The hydroxyethyl and Boc-protected amine groups create complex splitting patterns. Use 2D NMR (COSY, HSQC) to assign signals unambiguously .
  • Rotational Isomerism : The triflate group may adopt different conformations, causing peak splitting. Variable-temperature NMR (e.g., 25°C to -40°C) can coalesce signals for clearer analysis .
  • Impurity Peaks : Trace solvents (e.g., DCM, THF) or unreacted intermediates may appear. Compare with pure reference spectra from databases or synthesize an analytical standard .

Experimental Design: How to optimize yield during scale-up from milligram to gram quantities?

Methodological Answer:
Key considerations:

  • Solvent Choice : Use anhydrous dichloromethane (DCM) or THF for Boc protection and triflation to avoid hydrolysis. Conduct Karl Fischer titration to confirm solvent dryness .
  • Temperature Control : Employ cryogenic reactors for exothermic steps (e.g., triflic anhydride addition) to suppress side reactions.
  • Workup Optimization : For gram-scale reactions, use liquid-liquid extraction with saturated NaHCO₃ to remove excess Tf₂O. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

Advanced Application: How is this compound utilized in multi-step syntheses of bioactive molecules?

Methodological Answer:
The triflate group serves as a reactive handle for:

  • Peptide Coupling : In Boc-protected amino acid derivatives, the triflate can be displaced by nucleophilic amines to form amide bonds, critical in peptide synthesis .
  • Heterocycle Formation : React with heteroatom nucleophiles (e.g., pyrrolidine, morpholine) to generate pharmacologically relevant scaffolds like triazolo-pyrazines .
  • Polymer Chemistry : Acts as an initiator in cationic polymerization of olefins, leveraging its stability under acidic conditions .

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms structure; ¹⁹F NMR quantifies triflate integrity (δ ~ -78 ppm for CF₃) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) verifies molecular weight (e.g., [M+Na]⁺ = calculated 456.12 Da).
  • Chiral Analysis : Use chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to confirm enantiomeric excess (>99% for R-configuration) .

Advanced Mechanistic Study: How to investigate competing pathways in triflate displacement reactions?

Methodological Answer:

  • Kinetic Profiling : Use in situ IR or stopped-flow NMR to monitor reaction progress under varying conditions (temperature, solvent polarity).
  • Isotope Labeling : Introduce deuterium at the benzylic position to study kinetic isotope effects (KIE), distinguishing between SN1 and SN2 mechanisms .
  • Computational Modeling : DFT calculations (e.g., Gaussian 16) predict transition state geometries and activation energies for competing pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate
Reactant of Route 2
Reactant of Route 2
(R)-4-(1-((tert-Butoxycarbonyl)amino)-2-hydroxyethyl)phenyl trifluoromethanesulfonate

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